2,2-difluoro-N'-hydroxyethanimidamide
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Overview
Description
2,2-difluoro-N’-hydroxyethanimidamide is a chemical compound with the molecular formula C2H4F2N2O and a molecular weight of 110.06 g/mol . It is a solid, typically appearing as a white to off-white powder . This compound is classified as an imidamide and contains both fluorine and hydroxyl functional groups .
Preparation Methods
The synthesis of 2,2-difluoro-N’-hydroxyethanimidamide involves specific synthetic routes and reaction conditions. One common method includes the reaction of a difluoroacetic acid derivative with hydroxylamine under controlled conditions . The reaction typically requires a solvent such as methanol or ethanol and is carried out at low temperatures to ensure the stability of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2,2-difluoro-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various difluoro-substituted compounds .
Scientific Research Applications
2,2-difluoro-N’-hydroxyethanimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-difluoro-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological molecules . This compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, its hydroxyl group allows it to participate in various biochemical reactions, further influencing its biological effects .
Comparison with Similar Compounds
2,2-difluoro-N’-hydroxyethanimidamide can be compared with other similar compounds, such as:
2,2-difluoroethanol: This compound lacks the imidamide group but shares the difluoroethyl structure.
2,2-difluoroacetamide: Similar in structure but contains an amide group instead of a hydroxyl group.
2,2-difluoro-N-methylethanimidamide: This compound has a methyl group attached to the nitrogen atom, altering its chemical properties.
The uniqueness of 2,2-difluoro-N’-hydroxyethanimidamide lies in its combination of fluorine and hydroxyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2,2-difluoro-N'-hydroxyethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4F2N2O/c3-1(4)2(5)6-7/h1,7H,(H2,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNMFTGQDQSPOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=NO)N)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C(=N/O)/N)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204302-08-8 |
Source
|
Record name | 2,2-difluoro-N'-hydroxyethanimidamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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